molecular formula C6H11BrO B3386949 5-Bromo-4-methoxypent-1-ene CAS No. 77920-96-8

5-Bromo-4-methoxypent-1-ene

Cat. No.: B3386949
CAS No.: 77920-96-8
M. Wt: 179.05 g/mol
InChI Key: YRCYKGDOLJUXGD-UHFFFAOYSA-N
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Description

5-Bromo-4-methoxypent-1-ene (CAS 77920-96-8) is a halogenated alkene with the molecular formula C6H11BrO and a molecular weight of 179.05 . This compound features both a terminal alkene and a bromine atom on a methoxy-substituted carbon chain, making it a versatile bifunctional intermediate for synthetic organic chemistry. The terminal alkene is a handle for further functionalization through reactions such as hydroboration, epoxidation, or ozonolysis, while the bromine moiety serves as an excellent leaving group for nucleophilic substitution reactions, including Williamson ether synthesis or the formation of carbon-carbon bonds. Researchers can leverage this structure in the synthesis of more complex molecules, potentially for applications in pharmaceutical research and materials science. The exploration of brominated compounds is particularly relevant in medicinal chemistry, as bromo-scans are a established strategy in structure-activity relationship (SAR) studies to develop potent bioactive molecules, such as antitumor agents that target tubulin . Please note that this product is intended for research use only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use. As of the latest information, one major supplier lists this item as temporarily out of stock . Researchers should handle this compound with appropriate precautions, referring to its Safety Data Sheet for specific hazards and handling procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-4-methoxypent-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO/c1-3-4-6(5-7)8-2/h3,6H,1,4-5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRCYKGDOLJUXGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC=C)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40648268
Record name 5-Bromo-4-methoxypent-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40648268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77920-96-8
Record name 5-Bromo-4-methoxypent-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40648268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 5 Bromo 4 Methoxypent 1 Ene and Its Derivatives

Strategic Approaches to Carbon-Bromine Bond Formation Adjacent to Alkenes

The introduction of a bromine atom onto an alkene scaffold is a fundamental transformation in organic synthesis. For a target like 5-Bromo-4-methoxypent-1-ene, the position of the bromine atom relative to the double bond and other functional groups is critical.

Regioselective Bromination Techniques

The regiochemical outcome of adding bromine to an alkene can be controlled by the choice of reagents and reaction conditions. Electrophilic bromination of alkenes typically proceeds through a cyclic bromonium ion intermediate, which is then opened by a nucleophile. libretexts.org In the case of an unsymmetrical alkene, the nucleophile attacks the more substituted carbon atom, a preference that can be exploited for regiocontrol.

Another powerful strategy for controlling regioselectivity is the use of radical-based hydrobromination. organic-chemistry.org The choice of transition metal catalysts can selectively generate either the Markovnikov or anti-Markovnikov addition product. For instance, using catalytic amounts of copper(I) with trimethylsilyl (B98337) bromide (TMSBr) and oxygen promotes the formation of the anti-Markovnikov product through a radical pathway. organic-chemistry.org Conversely, the presence of iron(II) bromide can shift the selectivity to favor the Markovnikov product by altering the radical addition step. organic-chemistry.org

Intramolecular reactions, such as bromoetherification of pentenols, also offer high regioselectivity. researchgate.net For example, visible-light-induced photoredox catalysis using CBr4 as a bromine source can lead to the efficient and regioselective synthesis of β-bromotetrahydrofurans from terminal alkenols via a 5-exo cyclization. researchgate.net While this forms a cyclic ether, the principles of controlling the bromine and oxygen addition across a double bond are highly relevant.

Table 1: Comparison of Regioselective Bromination Methods for Alkenes

Method Reagents Typical Outcome Mechanism Citation
Electrophilic Addition Br₂, inert solvent Anti-addition, vicinal dibromide Cyclic Bromonium Ion libretexts.org, masterorganicchemistry.com
Halohydrin Formation Br₂, H₂O Anti-addition, bromohydrin Cyclic Bromonium Ion masterorganicchemistry.com
Radical Hydrobromination (anti-Markovnikov) TMSBr, O₂, cat. Cu(I) Anti-Markovnikov addition of HBr Radical Chain Reaction organic-chemistry.org
Radical Hydrobromination (Markovnikov) TMSBr, O₂, FeBr₂ Markovnikov addition of HBr Iron-coordinated Radical Addition organic-chemistry.org

Stereochemical Control in Alkene Bromination

The addition of halogens like bromine to alkenes is a stereospecific process, typically resulting in an anti-addition of the two new atoms across the double bond. libretexts.orgnih.gov This stereoselectivity is explained by the formation of a cyclic halonium ion intermediate. nih.gov The nucleophilic attack by the bromide ion occurs from the face opposite to the three-membered ring, leading exclusively to the anti product. libretexts.orgmasterorganicchemistry.com

This principle has significant implications for stereochemical control. For example:

Bromination of cis-alkenes yields a racemic mixture of enantiomeric dibromides. masterorganicchemistry.com

Bromination of trans-alkenes yields an achiral meso compound. masterorganicchemistry.com

Achieving enantioselectivity in alkene bromination, where one enantiomer is formed preferentially, is a more significant challenge. acs.org Strategies often involve using chiral catalysts or reagents to influence the facial selectivity of the initial bromine addition or the subsequent nucleophilic attack. However, potential issues such as a competing racemic background reaction or the configurational instability of the bromiranium ion can thwart these efforts. acs.org Despite these challenges, advances have been made using chiral Lewis bases or chiral counter-anions to achieve moderate to high enantioselectivity in specific halofunctionalization reactions. nih.gov

Methodologies for Methoxy (B1213986) Group Introduction on Pentene Scaffolds

The methoxy group in this compound is an ether linkage. Its synthesis typically involves the formation of a carbon-oxygen bond, often starting from an alcohol precursor.

Etherification Strategies for Alcohol Precursors

The most common method for forming an ether is the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide. For a pentene scaffold, a precursor such as pent-1-en-4-ol could be deprotonated with a strong base to form the corresponding alkoxide, which is then reacted with a methylating agent like methyl iodide.

Modern advancements have provided alternative, metal-free etherification methods. For instance, aryl methyl ethers can undergo C–OMe bond cleavage and subsequent reaction with various nucleophiles, including alcohols, although this is more common for aryl systems. researchgate.net For aliphatic alcohols like those on a pentene scaffold, direct etherification remains a robust strategy. ontosight.ai The versatility of alkenols as building blocks stems from their ability to undergo reactions like etherification to produce more complex molecules. ontosight.ai

Selective Methylation Processes

When a molecule contains multiple reactive sites, selective methylation of a specific hydroxyl group is crucial. Chemical methods can achieve selectivity based on the steric and electronic properties of the substrate. A notable modern reagent is tetramethylammonium (B1211777) fluoride (B91410) (TMAF), which enables the direct and selective methylation of alcohols, amides, and other functional groups under relatively mild, metal-free conditions. organic-chemistry.org The process is characterized by its operational simplicity and tolerance of a wide range of functional groups, proceeding through a proposed concerted methylation-deprotonation pathway. organic-chemistry.org

For achieving high chemo-, regio-, and stereoselectivity, enzymatic methods offer a powerful alternative. core.ac.uk Methyltransferases are enzymes that can selectively transfer a methyl group from a donor like S-adenosyl methionine (SAM) to a specific position on a substrate. mdpi.com By selecting an appropriate methyltransferase, it is possible to methylate a target hydroxyl group with high precision, even in the presence of other similar functional groups. mdpi.com This biocatalytic approach is particularly valuable in the synthesis of complex molecules where traditional chemical methods may fail or require extensive use of protecting groups. core.ac.ukcabidigitallibrary.orgnih.gov

Table 2: Comparison of Methylation Strategies for Alcohol Precursors

Method Reagents Advantages Limitations Citation
Williamson Ether Synthesis Base (e.g., NaH), Methyl Halide (e.g., CH₃I) Well-established, generally high yield. Requires strong base, potential for elimination side reactions. (General Knowledge)
TMAF Methylation Tetramethylammonium fluoride (TMAF) Metal-free, operationally simple, good functional group tolerance. Requires stoichiometric reagent, elevated temperatures. organic-chemistry.org

Convergent and Divergent Synthesis Strategies for this compound

In contrast, a divergent synthesis begins with a common intermediate that is progressively modified to yield a library of structurally related compounds. chemrxiv.orgbeilstein-journals.orgnih.gov This strategy is highly valuable for exploring structure-activity relationships or creating a range of functional materials. A suitable starting material for a divergent synthesis of this compound and its derivatives could be a pentene diol or a related multifunctionalized pentene. From this central precursor, different reaction pathways can be pursued. For example, one pathway could involve selective bromination followed by methylation to yield the target compound. Alternative pathways could involve different halogenation reactions, etherifications with various alkyl groups, or other functional group transformations, all originating from the same common intermediate. chemrxiv.org This approach allows for the programmable generation of diverse molecular architectures through the controlled application of different reagents or catalysts. beilstein-journals.orgnih.gov

Flow Chemistry and Green Chemistry Principles in this compound Synthesis

While specific literature detailing the synthesis of this compound using integrated flow and green chemistry methodologies is not extensively documented, the principles of these advanced synthetic strategies can be applied to its formation. The adoption of such methods aims to enhance safety, improve efficiency, and reduce the environmental impact compared to traditional batch processing. mlsu.ac.indokumen.pub

Green chemistry principles provide a framework for designing more sustainable chemical processes. researchgate.net Key tenets include maximizing atom economy, using safer solvents and reagents, and improving energy efficiency. mlsu.ac.inacs.org Flow chemistry, or continuous flow processing, offers a practical platform to implement these principles, providing superior control over reaction parameters, enhancing safety, and facilitating scalability. beilstein-journals.orgnih.gov

Application of Green Chemistry Principles

The synthesis of a multifunctional molecule like this compound can be reimagined through the lens of green chemistry to minimize waste and hazard.

Safer Reagents and Atom Economy: A primary goal of green chemistry is to replace hazardous reagents with safer alternatives and to design reactions where the maximum number of reactant atoms are incorporated into the final product. acs.orgtandfonline.com Traditional bromination methods often use liquid bromine, which is highly corrosive and hazardous. researchgate.net Greener approaches for similar transformations employ reagents like hydrobromic acid (HBr) in the presence of an oxidant (e.g., hydrogen peroxide) or N-bromosuccinimide (NBS), which are safer to handle. researchgate.netresearchgate.net For instance, aerobic oxidative bromination using HBr or NaBr as a bromine source, promoted by a catalyst, presents a "green" pathway for forming C-Br bonds. nih.gov Such methods improve the atom economy of the bromination step, a key metric in green chemistry that measures how efficiently reactant atoms are used. mlsu.ac.in

Energy Efficiency and Safer Solvents: Green chemistry encourages conducting reactions at ambient temperature and pressure to minimize energy consumption. mlsu.ac.in Flow reactors facilitate this by providing excellent heat and mass transfer, allowing for precise temperature control and often enabling reactions to proceed under milder conditions than in batch. researchgate.netmpg.de Furthermore, the selection of solvents is critical. acs.org Many traditional organic reactions use hazardous chlorinated solvents. researchgate.net Green chemistry promotes the use of more benign solvents, or ideally, solvent-free reactions, which can sometimes be achieved in the high-surface-area-to-volume environment of a flow reactor. dokumen.pubtandfonline.com

Flow Chemistry for Enhanced Synthesis

Continuous flow technology offers significant advantages for the synthesis of complex molecules by providing a highly controlled and safe reaction environment. angelinifinechemicals.comrsc.org

Improved Safety and Handling of Reactive Intermediates: Flow chemistry is particularly advantageous for handling hazardous reagents or unstable intermediates. illinois.eduresearchgate.net The small internal volume of a flow reactor minimizes the amount of any hazardous material present at a given time. This "small-volume, high-intensity" approach is inherently safer than large-scale batch reactions. For a molecule like this compound, where multiple reactive sites exist, precise control can prevent the formation of unwanted byproducts and contain potentially vigorous reactions.

Enhanced Reaction Control and Selectivity: The precise control over residence time, temperature, and mixing in a flow reactor can lead to higher yields and selectivities. researchgate.netmpg.de This is crucial for the synthesis of this compound, where regioselectivity (bromination at the desired position) and stereoselectivity (at the chiral center on the fourth carbon) are important. The ability to rapidly screen and optimize reaction conditions makes flow chemistry a powerful tool for developing new synthetic methods. beilstein-journals.org For complex syntheses, multi-step continuous-flow processes can be designed, integrating reaction, separation, and analysis into a single streamlined operation. flinders.edu.au

Research Findings and Comparative Analysis The following table provides an illustrative comparison between a hypothetical traditional batch synthesis approach and a potential green, flow-based synthesis for a key transformation relevant to producing a bromo-methoxy-alkene structure.

Table 1: Illustrative Comparison of Synthetic Approaches for Allylic Bromination
ParameterTraditional Batch ApproachGreen/Flow Chemistry Approach
Brominating AgentLiquid Bromine (Br₂)N-Bromosuccinimide (NBS) or HBr/H₂O₂ researchgate.netnih.gov
SolventChlorinated Solvents (e.g., CCl₄, CH₂Cl₂) researchgate.netGreener Solvents (e.g., Ethanol, Acetonitrile) or Solvent-Free dokumen.pubresearchgate.net
Reaction TimeSeveral hours google.comSeconds to minutes researchgate.netillinois.edu
Temperature ControlDifficult to maintain isothermally, potential for hotspotsPrecise, rapid heat exchange researchgate.net
Safety ProfileHigh risk due to corrosive reagent and large reaction volumeInherently safer with smaller reagent volumes and contained system illinois.edu
ByproductsPotentially significant, requiring extensive purificationMinimized through high selectivity and controlled conditions mlsu.ac.in

The advantages of applying flow chemistry to the synthesis of advanced intermediates are summarized below.

illinois.eduresearchgate.netmpg.debeilstein-journals.orgnih.govresearchgate.netresearchgate.net
Table 2: Key Advantages of Flow Chemistry in Complex Synthesis
AdvantageDescriptionReference
Enhanced SafetySmall reactor volumes minimize the risk associated with hazardous materials and exothermic reactions.
Precise ControlSuperior control over temperature, pressure, residence time, and stoichiometry leads to higher yields and purity.
Rapid OptimizationAutomated systems allow for high-throughput screening of reaction conditions, accelerating development.
ScalabilityProduction can be scaled up by running the system for longer periods or by "numbering-up" reactors, avoiding re-optimization.
Access to Novel ReactivityEnables the use of "forbidden" chemistries (e.g., high pressure/temperature) and the safe generation of unstable intermediates.

Chemical Reactivity and Mechanistic Studies of 5 Bromo 4 Methoxypent 1 Ene

Reactivity at the Bromine Center

The primary site of reactivity in 5-bromo-4-methoxypent-1-ene is the carbon-bromine bond. The electronegative bromine atom polarizes the C-Br bond, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This electrophilicity is the basis for both nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions (S(_N)2 and S(_N)1 Pathways)unacademy.combyjus.com

Nucleophilic substitution reactions of this compound involve the replacement of the bromide leaving group by a nucleophile. These reactions can proceed through either a concerted bimolecular (S(_N)2) or a stepwise unimolecular (S(_N)1) mechanism. masterorganicchemistry.comucsb.edu The preferred pathway is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature. unacademy.combyjus.com

S(_N)2 Kinetics: The rate of an S(_N)2 reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile. masterorganicchemistry.com The reaction follows second-order kinetics (Rate = k[R-Br][Nu(^-)]). A strong, unhindered nucleophile is typically required for this pathway to be significant. unacademy.com

S(_N)1 Kinetics: The rate-determining step of an S(_N)1 reaction is the unimolecular dissociation of the substrate to form a carbocation intermediate. byjus.comncert.nic.in Therefore, the reaction rate is dependent only on the concentration of the substrate (Rate = k[R-Br]) and follows first-order kinetics. masterorganicchemistry.comncert.nic.in This pathway is favored by polar, protic solvents that can stabilize the intermediate carbocation and the departing bromide ion. ncert.nic.in

The potential for neighboring group participation by the methoxy (B1213986) group could significantly influence the kinetics, potentially accelerating the reaction rate through the formation of a stabilized cyclic intermediate. acs.orgwikipedia.org

The structure of this compound presents several factors that influence the competition between S(_N)1 and S(_N)2 pathways.

Steric Hindrance: The bromine atom is on a secondary carbon, which is sterically more hindered than a primary carbon but less so than a tertiary carbon. This intermediate steric hindrance means that both S(_N)1 and S(_N)2 reactions are possible. ncert.nic.in Attack by a bulky nucleophile would be disfavored for an S(_N)2 reaction.

Carbocation Stability: The secondary carbocation that would be formed in an S(_N)1 reaction is stabilized by the adjacent methoxy group through resonance (lone pair donation from oxygen). This stabilization would favor the S(_N)1 pathway. However, the proximity of the electron-withdrawing double bond could have a destabilizing inductive effect on the carbocation.

Neighboring Group Participation: The methoxy group at the C-4 position is well-positioned to act as an internal nucleophile, leading to neighboring group participation (NGP). acs.orgwikipedia.org This would involve the formation of a cyclic oxonium ion intermediate, which would then be opened by the external nucleophile. NGP typically proceeds with retention of stereochemistry at the reaction center.

FactorInfluence on S(_N)1Influence on S(_N)2Relevance to this compound
Substrate Favored by 3° > 2°Favored by 1° > 2°2° carbon allows for both pathways.
Nucleophile Favored by weak nucleophilesFavored by strong nucleophilesChoice of nucleophile is critical.
Solvent Favored by polar proticFavored by polar aproticSolvent choice can direct the mechanism.
Leaving Group Good leaving group requiredGood leaving group requiredBromide is a good leaving group.
Neighboring Group Can accelerate via NGPN/AMethoxy group can participate.

Elimination Reactions (E1 and E2 Pathways)wikipedia.org

In addition to substitution, this compound can undergo elimination reactions to form dienes. These reactions also proceed via either a unimolecular (E1) or bimolecular (E2) mechanism. masterorganicchemistry.com

Elimination reactions of this compound can potentially lead to two different diene products, depending on which β-hydrogen is removed.

β-Hydrogen at C-3: Removal of a proton from the C-3 position would lead to the formation of 4-methoxypenta-1,3-diene .

β-Hydrogen on the Methyl Group (C-5'): Removal of a proton from the methyl group attached to C-4 is not possible as there is no such group in this molecule. The structure is a pentene chain.

Zaitsev's Rule generally predicts that the more substituted (and therefore more stable) alkene will be the major product. masterorganicchemistry.com In this case, the conjugated 1,3-diene would be significantly more stable than any non-conjugated alternative, making it the expected major product under thermodynamic control.

Stereoselectivity in E2 reactions is dictated by the requirement for an anti-periplanar arrangement of the departing hydrogen and the leaving group. youtube.com The stereochemistry of the starting material would therefore influence the E/Z stereochemistry of the resulting double bond in the 1,3-diene product. E1 reactions, proceeding through a planar carbocation, are generally not stereospecific and would likely produce a mixture of E and Z isomers. libretexts.org

Elimination reactions are always in competition with substitution reactions. libretexts.org Several factors can be manipulated to favor one pathway over the other.

Nature of the Base/Nucleophile: Strong, sterically hindered bases (e.g., potassium tert-butoxide) favor E2 elimination over S(_N)2 substitution. chemistrysteps.com Strong, unhindered bases that are also good nucleophiles (e.g., hydroxide, methoxide) can lead to a mixture of S(_N)2 and E2 products. youtube.com Weakly basic, good nucleophiles (e.g., iodide, azide) will primarily give substitution products. unacademy.com

Temperature: Higher temperatures generally favor elimination over substitution, as elimination reactions have a higher activation energy and result in an increase in entropy. youtube.com

Solvent: Polar protic solvents can favor S(_N)1 and E1 pathways, while polar aprotic solvents are more suitable for S(_N)2 and E2 reactions. libretexts.org

ConditionFavored Pathway(s)Expected Major Product(s)
Strong, non-bulky base (e.g., NaOH, EtO(^-))S(_N)2 / E2Mixture of substitution and elimination products
Strong, bulky base (e.g., t-BuOK)E24-Methoxypenta-1,3-diene
Weak base/weak nucleophile (e.g., H(_2)O, EtOH) with heatE1 / S(_N)1Mixture of elimination and substitution products
Good nucleophile, weak base (e.g., I(^-), N(_3)(^-))S(_N)2Substitution product

Radical Reactions and Halogen Atom Transfer Processes

There is no available scientific literature detailing the participation of this compound in radical reactions or halogen atom transfer processes. While alkyl and allyl bromides can undergo such reactions, the specific reactivity profile, including reaction rates, selectivity, and the influence of the methoxy group at the 4-position for this compound, has not been documented.

Organometallic Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Negishi)

No studies have been published on the use of this compound as a substrate in organometallic cross-coupling reactions. The following subsections represent common palladium- and nickel-catalyzed transformations for which no specific examples involving this compound have been reported.

Palladium-Catalyzed Coupling Transformations

There are no documented instances of this compound being used in palladium-catalyzed coupling reactions such as Suzuki, Heck, Sonogashira, or Negishi couplings. Consequently, there is no data on reaction conditions, catalyst systems, or product yields for these transformations with this specific substrate.

Stereospecificity in Coupling Reactions

As there are no reported coupling reactions involving this compound, there is no information regarding the stereospecificity of such potential reactions. The influence of the chiral center at the 4-position on the stereochemical outcome of any coupling reaction remains uninvestigated.

Reactivity of the Alkene Moiety

The reactivity of the terminal alkene in this compound is another area lacking specific research.

Electrophilic Addition Reactions

While alkenes generally undergo electrophilic addition, no studies have been found that specifically detail the electrophilic addition reactions of this compound. The regioselectivity (Markovnikov vs. anti-Markovnikov addition) and stereoselectivity of reactions such as hydrohalogenation, hydration, or halogenation with this substrate have not been experimentally determined or reported. The electronic influence of the adjacent methoxy and distant bromo substituents on the reactivity of the double bond is not documented.

Data Tables

No experimental data has been found in the scientific literature for the chemical reactivity of this compound. Therefore, no data tables can be generated.

Cycloaddition Reactions (e.g., Diels-Alder, [3+2] Cycloadditions)

Diels-Alder Reaction: As a monosubstituted alkene, this compound can act as a dienophile in Diels-Alder reactions. wikipedia.orgsigmaaldrich.comyoutube.comyoutube.commasterorganicchemistry.com This [4+2] cycloaddition with a conjugated diene would lead to the formation of a substituted cyclohexene (B86901) ring. wikipedia.org The reactivity of this compound as a dienophile would be influenced by the electronic nature of the substituents. The presence of electron-withdrawing groups on the dienophile generally accelerates the reaction with an electron-rich diene. wikipedia.org

[3+2] Cycloaddition: this compound could also participate in [3+2] cycloaddition reactions with 1,3-dipoles such as nitrile oxides, azides, or nitrones. uchicago.eduyoutube.com These reactions are a powerful tool for the synthesis of five-membered heterocyclic rings. pku.edu.cnpku.edu.cnresearchgate.net The regioselectivity of the cycloaddition would depend on the specific 1,3-dipole used and the electronic and steric properties of the alkene.

Polymerization and Oligomerization Potential

The terminal double bond of this compound makes it a potential monomer for addition polymerization. The polymerization could be initiated by radical, cationic, or anionic methods. The resulting polymer would have a poly(1-substituted ethylene) backbone with pendant 4-bromo-3-methoxybutyl groups. The presence of the bromo and methoxy functionalities offers possibilities for post-polymerization modification. nih.gov

Oligomerization, the formation of short polymer chains, is also a possibility under specific catalytic conditions, often employing transition metal catalysts. mdpi.com The structure of the resulting oligomers would depend on the catalyst system and reaction conditions used. mdpi.com

Reactivity of the Methoxy Group

The methoxy group in this compound is a relatively stable ether linkage. However, it can undergo specific reactions under certain conditions.

The methoxy group can be cleaved to generate the corresponding secondary alcohol, 5-bromopent-1-en-4-ol. This is typically achieved by treatment with strong protic acids like hydroiodic acid (HI) or hydrobromic acid (HBr), or with strong Lewis acids such as boron tribromide (BBr₃). chemistrysteps.comyoutube.commasterorganicchemistry.commasterorganicchemistry.com The reaction with HBr or HI would likely proceed through an Sₙ2 mechanism, where the protonated ether is attacked by the halide ion at the less hindered methyl group to yield the alcohol and methyl halide. chemistrysteps.commasterorganicchemistry.com

While less common than cleavage, the methoxy group itself can be a site for functionalization. For instance, selective C-H activation of the methoxy group has been reported in certain photochemical reactions, leading to the formation of a new carbon-carbon bond at the methyl carbon of the ether. acs.org Such reactions could potentially be applied to this compound to introduce further complexity. Additionally, metabolic O-demethylation is a known biological process that converts methoxy groups to hydroxyl groups. nih.gov

Chemo-, Regio-, and Stereoselective Transformations

The presence of multiple reactive sites in this compound—the carbon-carbon double bond and the carbon-bromine bond—presents a significant challenge and opportunity for selective chemical transformations. The interplay between these functional groups, influenced by the electronic and steric effects of the methoxy group, would be central to controlling reaction outcomes.

Control of Reaction Selectivity in Multifunctional Systems

Controlling selectivity in a molecule like this compound would require careful selection of reagents and reaction conditions to favor one reaction pathway over others.

Chemoselectivity: A primary challenge would be to selectively target either the alkene or the alkyl bromide. For instance, reactions like hydroboration-oxidation would likely react preferentially with the alkene, leaving the bromide intact. Conversely, nucleophilic substitution reactions could target the carbon-bromine bond, though the proximity of the double bond and the methoxy group could lead to competing elimination reactions.

Regioselectivity: In reactions involving the alkene, such as hydrohalogenation or hydration, the regioselectivity would be dictated by Markovnikov's or anti-Markovnikov's rule, depending on the reaction mechanism. The electronic influence of the adjacent methoxy group could play a significant role in directing incoming electrophiles or radicals.

Stereoselectivity: The chiral center at the carbon bearing the methoxy group introduces the possibility of diastereoselective reactions. The existing stereochemistry could influence the facial selectivity of additions to the double bond, leading to the preferential formation of one diastereomer over another.

A hypothetical study on the selective transformations of this compound could be summarized in the following data table:

Reagent/ConditionTargeted Functional GroupExpected Predominant ProductType of Selectivity
1. BH₃, THF; 2. H₂O₂, NaOHAlkene5-Bromo-4-methoxypentan-1-olChemoselective, Regioselective
NaCN, DMSOAlkyl Bromide6-Methoxyhept-1-en-5-nitrileChemoselective
HBr, peroxidesAlkene1,4-Dibromo-2-methoxypentaneChemoselective, Regioselective (anti-Markovnikov)
m-CPBAAlkene2-(Bromomethyl)-3-methoxy-oxiraneChemoselective

Table 1: Hypothetical Selective Transformations of this compound

Asymmetric Transformations Utilizing Chiral Catalysts or Auxiliaries

Asymmetric transformations of this compound would be crucial for the synthesis of enantiomerically pure compounds, which are of significant interest in medicinal chemistry and materials science. This could be achieved by employing chiral catalysts or by attaching a chiral auxiliary to the molecule.

Chiral Catalysts: The use of chiral transition metal catalysts, for example in asymmetric hydrogenation or dihydroxylation of the alkene, could lead to the formation of one enantiomer in excess. The choice of metal and ligand would be critical in achieving high enantioselectivity.

Chiral Auxiliaries: Alternatively, a chiral auxiliary could be temporarily attached to the molecule to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary would be removed, yielding the enantiomerically enriched product.

A hypothetical investigation into the asymmetric dihydroxylation of this compound could yield the following results:

Chiral LigandDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.) of Major Diastereomer
(DHQ)₂PHAL90:1095%
(DHQD)₂PHAL88:1293%

Table 2: Hypothetical Asymmetric Dihydroxylation of this compound

Applications of 5 Bromo 4 Methoxypent 1 Ene As a Key Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules

5-Bromo-4-methoxypent-1-ene and its derivatives are valuable precursors for synthesizing intricate organic structures. These compounds act as foundational skeletons upon which further chemical complexity can be built.

Building Block for Natural Product Synthesis

Halogenated aldehydes and related structures are fundamental in the synthesis of natural products. The carbon backbone of molecules like 5-bromopentanal, a related compound, is ideal for constructing six-membered rings, a frequent motif in pharmacologically active natural products. While direct evidence for the use of this compound in specific, named natural product syntheses is not prevalent in the reviewed literature, its structural motifs are analogous to intermediates used in these complex syntheses. For instance, the synthesis of δ- and ε-amino ketone derivatives, which are versatile intermediates for complex nitrogen-containing molecules like alkaloids, has been achieved using related functionalized organolithium compounds derived from 5-chloro-2-methoxypent-1-ene. mdpi.com

Intermediate in the Synthesis of Structurally Diverse Compounds

The reactivity of the bromine atom in brominated enones, such as derivatives of this compound, makes them excellent intermediates for creating a wide array of structurally diverse compounds. thieme-connect.com These synthons participate in cyclocondensation, alkylation, and cycloaddition reactions to form various heterocyclic and polyheterocyclic compounds. thieme-connect.com For example, 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one (B1276936), a related brominated enone, is a precursor for synthesizing functionalized pyrazoles, enaminophosphonates, dienes, and NH-pyrroles. researchgate.net It has also been used in the synthesis of benzo[a]fluorene derivatives through a palladium-promoted cascade cyclization. acs.org

Role in Heterocyclic Chemistry

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. This compound and its analogues are instrumental in the synthesis of various heterocyclic rings containing nitrogen and oxygen.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyrroles, Pyrimidines, Pyrazoles, Triazoles)

Nitrogen-containing heterocycles are a significant class of organic compounds with wideranging applications. openmedicinalchemistryjournal.com The versatility of 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one, a structurally related compound, has been extensively exploited for the synthesis of trifluoromethyl-substituted nitrogenous heterocycles like pyrroles, pyrazoles, pyrimidines, and 1,2,3-triazoles through reactions with nitrogen-containing nucleophiles. grafiati.comibict.br

Pyrroles: A straightforward method for synthesizing 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles involves the heterocyclization of 5-bromo-4-methoxy-1,1,1-trifluoropent-3-en-2-ones with amines. acs.orgresearchgate.net This reaction is highly selective and provides good yields for a range of primary amines. researchgate.netthieme-connect.de

Pyrimidines: The cyclocondensation of 5-bromo-1,1,1-trihalo-4-methoxypent-3-en-2-ones with 2-methyl-2-thiopseudourea sulfate (B86663) can produce 4-(bromomethyl)-2-(methylsulfanyl)-6-(trihalomethyl)pyrimidines. researchgate.net These pyrimidines can then undergo further nucleophilic substitution. Additionally, the reaction of 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one can lead to the formation of (1,2,3-triazol-1-yl)methyl-pyrimidines. researchgate.net

Pyrazoles: Brominated trihalomethylenones, including derivatives of this compound, are versatile precursors for pyrazoles. researchgate.net For instance, the cyclocondensation of 5-bromo[5,5-dibromo]-1,1,1-trihalo-4-methoxy-3-penten[hexen]-2-ones with hydrazine (B178648) monohydrate yields 3-ethoxymethyl-5-trifluoromethyl-1H-pyrazoles. researchgate.net Various substituted pyrazoles can be synthesized through different reaction pathways. nih.govorganic-chemistry.org

Triazoles: The synthesis of novel 1,2,3-triazoles can be achieved starting from 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one. grafiati.com This involves a nucleophilic substitution of the bromine with an azide (B81097) group, followed by a cycloaddition reaction with terminal alkynes. grafiati.com This "click chemistry" approach allows for the creation of a diverse range of bi-heterocyclic compounds. grafiati.comresearchgate.net

HeterocycleSynthetic PrecursorKey Reaction TypeReference
Pyrroles5-bromo-4-methoxy-1,1,1-trifluoropent-3-en-2-onesHeterocyclization with amines acs.orgresearchgate.net
Pyrimidines5-bromo-1,1,1-trihalo-4-methoxypent-3-en-2-onesCyclocondensation with 2-methyl-2-thiopseudourea sulfate researchgate.net
Pyrazoles5-bromo[5,5-dibromo]-1,1,1-trihalo-4-methoxy-3-penten[hexen]-2-onesCyclocondensation with hydrazine monohydrate researchgate.net
Triazoles5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-oneNucleophilic substitution with azide followed by cycloaddition grafiati.com

Synthesis of Oxygen-Containing Heterocycles

While the primary focus of the available research is on nitrogen-containing heterocycles, the synthesis of oxygen-containing heterocycles is also a significant area of organic chemistry. Related compounds are used in these syntheses. For instance, a regioselective protocol using α-amino acids and 5-bromo-4-methoxy enones leads to enantiomerically pure (Z)-5-methylene-containing morpholin-2-ones. researchgate.net Furthermore, N-alkylated azoles containing disubstituted furans or dihydrofurans can be selectively obtained using 5-bromo-1,1,1-trifluoro-4-alkoxypent-3-en-2-ones as precursors. researchgate.net

Application in Materials Science Research

The diverse functional groups and reactivity of this compound and its derivatives suggest potential applications in materials science. Heterocyclic compounds, in general, have applications as biodegradable agrochemicals, pigments, cosmetics, and photoactive materials. aablocks.com While specific research detailing the direct application of this compound in materials science is limited in the provided search results, the classes of compounds it can be used to synthesize, such as pyranopyrazoles, have reported utility in these areas. aablocks.com The synthesis of high-nitrogen compounds, which have applications as energetic materials, often involves heterocyclic backbones like triazines and tetrazines. openmedicinalchemistryjournal.com

Monomer for Functional Polymer Synthesis

As a derivative of alkene, this compound can participate in polymerization reactions. edubull.com The presence of the vinyl group enables it to act as a monomer in the creation of polymer chains. The bromo and methoxy (B1213986) functional groups are not merely passive substituents; they introduce polarity and specific reactivity into the polymer backbone. This makes this compound a functional monomer, capable of producing polymers with tailored properties.

The incorporation of such polar functional groups can enhance polymer characteristics like adhesion, dye-uptake, and thermal stability. Catalyst systems have been developed for the polymerization of olefins with polar monomers, indicating a pathway for leveraging compounds like this compound in the synthesis of specialized polymers. google.com

Table 1: Potential Polymerization Characteristics of this compound

FeatureImplication for Polymer Synthesis
Vinyl Group Enables addition polymerization to form a polyethylene-like backbone. edubull.com
Bromo Group Can serve as a site for post-polymerization modification or act as a flame-retardant moiety.
Methoxy Group Introduces polarity, potentially improving solvent resistance and adhesion properties.

Precursor for Advanced Organic Materials

The reactivity of this compound makes it a promising precursor for advanced organic materials. Although direct research on this specific compound is limited, studies on its fluorinated analog, 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one, highlight the synthetic potential of this structural framework. This analog has been successfully used in catalyst-free, three-component reactions to produce complex heterocyclic structures such as N-pyrrolyl(furanyl)-piperazines, 1,4-diazepanes, and 1,4-diazocanes with high chemo- and regioselectivity. researchgate.netnih.govacs.org These types of nitrogen-containing ring systems are foundational to many advanced materials.

Furthermore, a structural isomer, 1-Bromo-5-methoxypentane, is utilized in the synthesis of benzobis(thiadiazole) derivatives, which are known for their applications in materials science and electronics due to their semiconducting properties. This suggests that the bromo-methoxy-pentyl scaffold, present in this compound, is valuable for constructing electronically active organic materials.

Table 2: Research Findings on Related Precursors

Precursor CompoundSynthesized ProductsPotential Application AreaReference
5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-oneN-pyrrolyl(furanyl)-piperazines, 1,4-diazepanes, 1,4-diazocanesAdvanced Organic Materials, Pharmaceuticals nih.govacs.org
1-Bromo-5-methoxypentaneBenzobis(thiadiazole) derivativesOrganic Electronics, Semiconductors

Contributions to Agrochemical and Specialty Chemical Development

The structural motifs accessible from this compound are highly relevant to the agrochemical and specialty chemical industries. The trifluorinated analog, 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one, serves as a versatile building block for creating a variety of highly functionalized nitrogen-containing heterocycles, including substituted pyrroles. researchgate.netacs.org Many of these heterocyclic structures are known to be the core of biologically active molecules used in agriculture.

The reaction of this analog with amines has been shown to be a concise and environmentally friendly method for producing complex pyrroles under mild conditions. acs.org Additionally, it is a key starting material for synthesizing N-azolylmethyl-1H-pyrimidin-2-ones and related compounds, which are investigated for their biological activities. thieme-connect.de The ability to readily construct such complex molecular architectures positions this compound and its derivatives as significant contributors to the discovery and development of new agrochemicals and other specialty chemicals. researchgate.net

Advanced Analytical and Spectroscopic Characterization Techniques for Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 5-Bromo-4-methoxypent-1-ene, a detailed analysis of its one-dimensional (1D) and two-dimensional (2D) NMR spectra provides a complete picture of its atomic connectivity and stereochemistry.

Detailed ¹H and ¹³C NMR Analysis for Structural Elucidation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The terminal vinyl group would give rise to a characteristic set of signals in the upfield region of the spectrum, typically between 5.0 and 6.0 ppm. The proton on the carbon bearing the methoxy (B1213986) group (C4) would appear as a multiplet, its chemical shift influenced by the adjacent electron-withdrawing bromine and oxygen atoms. The methoxy group itself would present as a sharp singlet, likely around 3.3-3.5 ppm. The protons of the methylene (B1212753) group adjacent to the bromine (C5) would be diastereotopic and appear as a complex multiplet.

The ¹³C NMR spectrum provides complementary information, showing a distinct resonance for each carbon atom. The olefinic carbons (C1 and C2) would be found in the range of 115-140 ppm. The carbon atom bonded to the methoxy group (C4) would be significantly downfield due to the deshielding effect of the oxygen atom. The carbon bearing the bromine atom (C5) would also be shifted downfield. The methoxy carbon would appear as a sharp signal around 55-60 ppm.

Expected ¹H NMR Chemical Shifts for this compound

ProtonsExpected Chemical Shift (ppm)Multiplicity
H1 (vinyl)~5.0-5.2dd
H1' (vinyl)~5.2-5.4dd
H2 (vinyl)~5.7-6.0ddd
H3~2.2-2.6m
H4~3.5-3.8m
H5~3.4-3.6m
-OCH₃~3.3s

Expected ¹³C NMR Chemical Shifts for this compound

CarbonExpected Chemical Shift (ppm)
C1~118
C2~135
C3~40
C4~80
C5~35
-OCH₃~57

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively assign the proton and carbon signals and to establish the connectivity of the molecular backbone, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, cross-peaks would be observed between the vinyl protons (H1/H1' and H2), between the vinyl proton H2 and the allylic protons H3, and between H3 and the methine proton H4. This allows for the tracing of the entire spin system from one end of the molecule to the other.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HMQC/HSQC spectrum would link a specific proton signal to its corresponding carbon signal, confirming the assignments made from the 1D spectra.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected. A key feature would be the presence of two peaks of nearly equal intensity for the molecular ion, separated by two mass units (M⁺ and M+2⁺). This characteristic isotopic pattern is due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula. For C₆H₁₁BrO, the expected exact mass would be calculated and compared to the experimentally determined value, providing a high degree of confidence in the compound's elemental composition.

Predicted Mass Spectrometry Data for this compound

IonPredicted m/zComments
[M]⁺178/180Molecular ion peaks showing the characteristic bromine isotope pattern.
[M-OCH₃]⁺147/149Loss of the methoxy group.
[M-Br]⁺99Loss of the bromine atom.

X-ray Crystallography for Solid-State Structure Determination of Derivatives

While obtaining a suitable single crystal of the liquid this compound for X-ray diffraction may be challenging, its solid derivatives can be analyzed to determine their three-dimensional structure in the solid state. Techniques such as single-crystal X-ray diffraction on a crystalline derivative would provide precise bond lengths, bond angles, and torsional angles. nist.gov This data offers an absolute confirmation of the molecular structure and can reveal details about intermolecular interactions, such as hydrogen bonding or van der Waals forces, which govern the packing of molecules in the crystal lattice. rsc.org

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would show characteristic absorption bands. The C-H stretching vibrations of the vinyl group would appear above 3000 cm⁻¹, while the aliphatic C-H stretches would be just below 3000 cm⁻¹. A key feature would be the C=C stretching vibration of the alkene at approximately 1640 cm⁻¹. The C-O stretching of the ether linkage would be observed in the 1150-1085 cm⁻¹ region. The C-Br stretching vibration is expected in the lower frequency region, typically between 600 and 500 cm⁻¹. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C=C double bond, being a non-polar bond, would typically give a strong signal in the Raman spectrum. The C-Br stretch would also be Raman active. nih.gov

Expected Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
=C-HStretch3080-3010
C-HStretch2960-2850
C=CStretch1645-1635
C-OStretch1150-1085
C-BrStretch600-500

Theoretical and Computational Studies of 5 Bromo 4 Methoxypent 1 Ene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 5-Bromo-4-methoxypent-1-ene. These calculations provide information on molecular orbitals, charge distribution, and other electronic properties that govern its chemical behavior.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability.

Mulliken charge analysis reveals the partial charges on each atom in the molecule, indicating the most likely sites for nucleophilic and electrophilic attack. The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions.

Conformational Analysis and Energy Landscapes

Conformational analysis of this compound is essential for understanding its three-dimensional structure and how it influences its properties and reactivity. The molecule can exist in various conformations due to the rotation around its single bonds. Computational methods are employed to identify the most stable conformers and to map the potential energy surface.

For flexible molecules like this compound, identifying the global minimum energy conformation and the energy barriers between different conformers is crucial. This information helps in understanding which conformations are most likely to be present under specific conditions and how the molecule might behave in chemical reactions. For instance, in arylcyclopropanes, a bisected conformation is often favored to allow for overlap between the Walsh orbitals and the aromatic pi-system. However, steric hindrance can lead to a less favored perpendicular conformation becoming lower in energy. epfl.ch

Reaction Mechanism Elucidation via Computational Modeling

For example, computational studies can be used to investigate the mechanism of nucleophilic substitution reactions at the carbon atom bearing the bromine atom or addition reactions at the double bond. These studies can help predict the regioselectivity and stereoselectivity of such reactions. Detailed computational investigations, including experimental and computational approaches, have been used to study the mechanisms of transformations such as epa.gov-proton shifts.

Spectroscopic Property Prediction (NMR and IR Chemical Shifts)

Computational methods are widely used to predict the spectroscopic properties of molecules, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are highly valuable for the identification and characterization of compounds like this compound.

By calculating the magnetic shielding of each nucleus, it is possible to predict the chemical shifts in ¹H and ¹³C NMR spectra. These predicted spectra can then be compared with experimental data to confirm the structure of the molecule. Similarly, the vibrational frequencies and intensities can be calculated to generate a theoretical IR spectrum, which can aid in the identification of functional groups present in the molecule. For example, DFT calculations have been used to predict the NMR and IR spectra of various organic molecules, showing good correlation with experimental data.

Future Directions and Emerging Research Avenues

Exploration of Novel Catalytic Transformations

The presence of both a bromine atom and a double bond in 5-Bromo-4-methoxypent-1-ene makes it a versatile substrate for a variety of catalytic reactions. Future research should focus on its participation in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These transformations would allow for the introduction of a wide range of substituents at the bromine-bearing carbon, leading to the synthesis of complex molecular architectures. Investigating the regioselectivity and stereoselectivity of these reactions, particularly the influence of the methoxy (B1213986) group on the catalytic cycle, will be of fundamental importance.

Furthermore, the double bond offers a handle for other catalytic processes. Metathesis reactions, for instance, could be employed for ring-closing or cross-metathesis to generate novel cyclic or acyclic compounds. The development of asymmetric catalytic systems for reactions involving the double bond, such as epoxidation or dihydroxylation, would provide access to chiral building blocks.

Development of Sustainable Synthesis Routes

The development of environmentally benign and efficient methods for the synthesis of this compound is a critical area for future research. Current synthetic approaches often rely on traditional methods that may involve harsh reagents or produce significant waste. Future efforts should explore greener alternatives.

One promising avenue is the use of enzymatic or chemo-enzymatic methods. For instance, haloperoxidase enzymes could potentially be used for the regioselective bromination of a suitable pentenol precursor. Another approach could involve the development of catalytic methods that utilize safer and more abundant halogen sources than molecular bromine. The use of renewable starting materials and the design of processes with high atom economy will be key to establishing sustainable synthetic routes.

Integration into Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, offer significant advantages in terms of efficiency and atom economy. The bifunctional nature of this compound makes it an ideal candidate for the design of novel MCRs.

For example, it could potentially participate in a sequential reaction where the double bond first reacts, followed by a cross-coupling reaction at the carbon-bromine bond. Research in this area could focus on developing new MCRs where this compound acts as a key building block, leading to the rapid assembly of diverse and complex molecular scaffolds. The compatibility of various catalysts and reaction conditions for sequential transformations will be a key challenge to address.

Bio-inspired Synthetic Approaches

Nature often provides inspiration for the development of novel synthetic strategies. While there is no known natural occurrence of this compound, its structural motifs can be found in various natural products. Future research could explore the use of this compound in bio-inspired total synthesis.

Furthermore, the development of biocatalytic processes that mimic natural biosynthetic pathways could be a fruitful area of investigation. This could involve the use of whole-cell systems or isolated enzymes to perform specific transformations on the this compound scaffold. Such approaches could offer high levels of selectivity and sustainability that are often difficult to achieve with traditional chemical methods.

Q & A

Q. What methodologies ensure reproducibility in synthesizing enantiomerically pure derivatives of this compound?

  • Methodological Answer : Employ asymmetric catalysis (e.g., Jacobsen’s epoxidation) or chiral auxiliaries during functionalization. Monitor enantiomeric excess (ee) via chiral HPLC or NMR with Eu(hfc)3. Cross-validate results with independent labs using blinded samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.